N-Butyl-N,N-dioctyloctan-1-aminium iodide
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Overview
Description
N-Butyl-N,N-dioctyloctan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound is particularly interesting due to its unique structure, which includes a butyl group and two octyl groups attached to an aminium ion, paired with an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dioctyloctan-1-aminium iodide typically involves the quaternization of N,N-dioctylamine with butyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dioctylamine+Butyl iodide→N-Butyl-N,N-dioctyloctan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,N-dioctyloctan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for iodide to nitrate exchange) and sodium hydroxide (for iodide to hydroxide exchange).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with silver nitrate would yield N-Butyl-N,N-dioctyloctan-1-aminium nitrate.
Scientific Research Applications
N-Butyl-N,N-dioctyloctan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N-Butyl-N,N-dioctyloctan-1-aminium iodide is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as a disinfectant and in drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
Uniqueness
N-Butyl-N,N-dioctyloctan-1-aminium iodide is unique due to the presence of the butyl group, which can influence its solubility and reactivity compared to its methyl counterparts. The iodide ion also imparts different physicochemical properties compared to bromide or chloride ions.
Properties
CAS No. |
39840-64-7 |
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Molecular Formula |
C28H60IN |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
butyl(trioctyl)azanium;iodide |
InChI |
InChI=1S/C28H60N.HI/c1-5-9-13-16-19-22-26-29(25-12-8-4,27-23-20-17-14-10-6-2)28-24-21-18-15-11-7-3;/h5-28H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XVKMTXQSONDPCK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCC)(CCCCCCCC)CCCCCCCC.[I-] |
Origin of Product |
United States |
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